4-Benzylthiophene-2-carboxylic acid
Overview
Description
4-Benzylthiophene-2-carboxylic acid (4-BTCA) is a sulfur-containing organic acid derived from a thiophene ring. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and polymers. 4-BTCA has been extensively studied for its biological activities and has been used in various scientific research applications. In
Scientific Research Applications
Electrostatic Assembly and Surface Modification : A study described the electrostatic assembly of carboxylic acid derivatized silver colloidal particles on amine-terminated self-assembled monolayers, a technique relevant for surface modification in material science (Gole, Sainkar, & Sastry, 2000).
Photoreleasable Protecting Group for Carboxylic Acids : The potential of 2,5-dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids was explored. This could be important for controlled drug delivery and synthesis (Klan, Zabadal, & Heger, 2000).
Antibacterial Activity of Derivatives : A study synthesized N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives and found some of them to exhibit significant antibacterial activity, showing potential in drug development (Anonymous, 2019).
Surface Chemistry Studies : Research investigated the surface chemistry of benzoic acid-modified graphite and glassy carbon surfaces, providing insights into surface interactions and modifications in material science (Abiman et al., 2007).
Synthesis and Spectroscopy of Nitro-2-Benzylthiophenes : This study focused on the nitration of 2-benzylthiophene and explored the synthesis and spectroscopic properties of its nitro derivatives, which are significant in organic synthesis and analysis (Arcoria, Maccarone, Musumarra, & Romano, 1972).
Synthesis of Thermotropic Polyesters : Thermotropic polyesters based on carboxylic acid derivatives were synthesized, illustrating the compound's role in creating advanced polymeric materials (Kricheldorf & Thomsen, 1992).
Electrochemical Carboxylation Mechanism : The electrochemical carboxylation mechanism of aromatic ketones in dimethylformamide was studied, highlighting its relevance in organic electrochemistry (Isse & Gennaro, 2003).
Oligothiophenes Incorporating Quadruple Bonds : Research on oligothiophenes incorporating MM quadruple bonds showed their potential in photophysical applications due to their unique electronic properties (Burdziński et al., 2008).
Safety and Hazards
properties
IUPAC Name |
4-benzylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-7-10(8-15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUZGDJYOVVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566343 | |
Record name | 4-Benzylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27921-49-9 | |
Record name | 4-Benzylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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